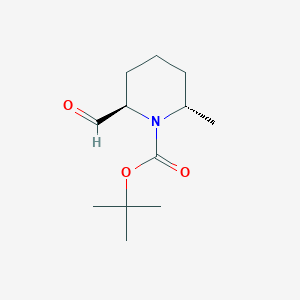
tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction using reagents such as formic acid or formyl chloride.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride or tert-butyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other nucleophiles in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound can be used in biological studies to investigate the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Chemical Manufacturing: The compound can be used in the chemical manufacturing industry as a building block for the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
- tert-Butyl (2R,6S)-2,6-dimethylpiperidine-4-carboxylate
- tert-Butyl (2R,6S)-2,6-dimethyl-4-(4-nitrophenyl)-1-piperazinecarboxylate
- tert-Butyl (2R,6S)-4-(4-aminophenyl)-2,6-dimethyl-1-piperazinecarboxylate
Comparison:
- Structural Differences: While these compounds share the piperidine or piperazine ring and the tert-butyl group, they differ in the presence of additional functional groups such as formyl, nitrophenyl, or aminophenyl groups.
- Unique Features: tert-Butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl (2R,6S)-2-formyl-6-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-6-5-7-10(8-14)13(9)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10+/m0/s1 |
Clave InChI |
MEPVKWLQCNICCR-VHSXEESVSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)C=O |
SMILES canónico |
CC1CCCC(N1C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















